![molecular formula C16H21N3OS B2856005 N-Me-aminopyrimidinone 9 CAS No. 1356834-62-2](/img/structure/B2856005.png)
N-Me-aminopyrimidinone 9
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Overview
Description
“N-Me-aminopyrimidinone 9” is a synthetic blocker of the NaV1.7 channel . It has an effective concentration of 10 nM – 1 μM and an IC50 of 100 nM for NaV1.7 channels in their inactive state . NaV channels contribute to physiological and pathophysiological electrical signaling in nerve and muscle cells .
Synthesis Analysis
The synthesis of “N-Me-aminopyrimidinone 9” involves rapid functionalization at the polysubstituted aminopyrimidinone head group . This process enables exploration of structure-activity relationships (SAR) and pharmacokinetic properties . The lead-optimized “N-Me-aminopyrimidinone 9” exhibited improved NaV1.7 potency, minimal off-target hERG liability, and improved rat PK properties .Molecular Structure Analysis
The molecular formula of “N-Me-aminopyrimidinone 9” is C16H21N3OS . The molecular weight is 303.4 . For more detailed structural information, you may refer to the PubChem CID 56951318 .Physical And Chemical Properties Analysis
“N-Me-aminopyrimidinone 9” is a synthetic compound with a molecular weight of 303.4 . The compound is soluble at 50 mM in DMSO .Scientific Research Applications
Nav1.7 Antagonists for Pain Management : N-Me-aminopyrimidinone 9 is identified as a potent antagonist of Nav1.7, a voltage-gated sodium ion channel. Its optimization and structure-activity relationships have been explored for potential use in pain management (Nguyen et al., 2012).
Anti-inflammatory Applications : Derivatives of aminopyrimidinone have been synthesized for their anti-inflammatory properties. The pharmacological screening of these compounds has shown significant activity comparable to standard drugs (Amr, Sabry, & Abdulla, 2007).
Anticancer and Antituberculosis Activity : Chalcone-sulfonamide hybrids, including aminopyrimidinone derivatives, exhibit notable anticancer and antituberculosis activities. These compounds have been tested against various human cancer cell lines and Mycobacterium tuberculosis (Castaño et al., 2019).
Neurodegenerative Disorders : Aminopyrimidine derivatives have been evaluated for their potential in treating neurodegenerative disorders. Their selectivity and potency in inhibiting c-jun-N-terminal kinase (JNK) suggest possible applications in conditions like Alzheimer’s disease (Kamenecka et al., 2010).
Design of New Anticancer Agents : N-Me-aminopyrimidinone 9 and its derivatives have been explored for their anticancer properties. Modifications in the pyrimidine core have resulted in compounds with significant anti-proliferative activity against various tumor cell lines (Madia et al., 2021).
Src/Abl Kinase Inhibition in Cancer Treatment : Aminopyrimidinylthiazole-5-carboxamides, including derivatives of N-Me-aminopyrimidinone 9, are potent inhibitors of Src/Abl kinase with implications in cancer treatment (Lombardo et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-amino-2-[(4-tert-butylphenyl)methylsulfanyl]-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-16(2,3)12-7-5-11(6-8-12)10-21-15-18-13(17)9-14(20)19(15)4/h5-9H,10,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIFZLEDTUBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Me-aminopyrimidinone 9 |
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